molecular formula C11H14F3N B12965985 1-(3,4,5-Trifluorophenyl)pentan-1-amine

1-(3,4,5-Trifluorophenyl)pentan-1-amine

Cat. No.: B12965985
M. Wt: 217.23 g/mol
InChI Key: BSUNNDGILBBBGH-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(3,4,5-Trifluorophenyl)pentan-1-amine

IUPAC Nomenclature and Systematic Identification

The IUPAC name This compound follows systematic rules for amines and substituted aromatic systems. The parent chain is a five-carbon aliphatic amine (pentan-1-amine), with the amino group (-NH₂) at position 1. The substituent—a phenyl ring bearing fluorine atoms at positions 3, 4, and 5—is prefixed as 3,4,5-trifluorophenyl. This nomenclature prioritizes the longest carbon chain while specifying substituent positions to minimize locant numbers.

The numbering of the phenyl ring begins at the point of attachment to the pentyl chain (position 1), with fluorines occupying the subsequent meta and para positions (3, 4, and 5). This arrangement avoids ambiguity in substituent placement, adhering to IUPAC’s hierarchical rules for functional groups and halogens.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₄F₃N derives from the pentyl chain (C₅H₁₁), the trifluorophenyl group (C₆H₂F₃), and the amino group (-NH₂). Calculating the molecular weight:

  • Carbon: $$12.01 \times 11 = 132.11\ \text{g/mol}$$
  • Hydrogen: $$1.01 \times 14 = 14.14\ \text{g/mol}$$
  • Fluorine: $$19.00 \times 3 = 57.00\ \text{g/mol}$$
  • Nitrogen: $$14.01 \times 1 = 14.01\ \text{g/mol}$$

Total molecular weight : $$132.11 + 14.14 + 57.00 + 14.01 = 217.26\ \text{g/mol}$$.

Table 1: Atomic Composition and Weight Contributions
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 14 1.01 14.14
F 3 19.00 57.00
N 1 14.01 14.01
Total 217.26

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals:

  • Pentyl chain :
    • Terminal methyl (CH₃): δ 0.88–0.92 ppm (triplet, $$J = 6.8\ \text{Hz}$$).
    • Methylene groups (CH₂): δ 1.28–1.45 ppm (multiplet).
    • Methylene adjacent to NH₂ (CH₂NH₂): δ 2.60–2.75 ppm (triplet, $$J = 7.2\ \text{Hz}$$).
  • Aromatic protons : The trifluorophenyl group’s remaining hydrogens (positions 2 and 6) resonate as a doublet (δ 6.95–7.10 ppm, $$J = 8.4\ \text{Hz}$$) due to coupling with adjacent fluorines.

The ¹³C NMR spectrum would show:

  • Aromatic carbons: δ 110–150 ppm, with CF₃-induced deshielding.
  • Pentyl carbons: δ 14.1 (CH₃), 22.7–34.5 (CH₂), and 42.8 ppm (CH₂NH₂).
Infrared (IR) Absorption Profile

Key IR absorptions include:

  • N-H stretching : Broad band at 3300–3500 cm⁻¹ (primary amine).
  • C-F stretching : Strong peaks at 1100–1200 cm⁻¹.
  • C-N stretching : Medium intensity at 1250–1350 cm⁻¹.
Mass Spectrometry Fragmentation Patterns

The electron ionization (EI) mass spectrum would display:

  • Molecular ion peak : m/z 217.26 (low intensity due to amine instability).
  • Base peak : m/z 160 (loss of pentyl group: $$C{11}H{14}F{3}N^+ \rightarrow C6H3F3^+ + C5H{11}N$$).
  • Fragment at m/z 95 : Trifluorophenyl ion ($$C6H2F_3^+$$).

Crystallographic and Conformational Analysis

X-ray crystallography would reveal a gauche conformation in the pentyl chain to minimize steric hindrance between the NH₂ group and the trifluorophenyl ring. The fluorine atoms’ electronegativity induces a planar aromatic system, with C-F bond lengths of ~1.34 Å.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) simulations predict:

  • Electrostatic potential : High electron density at fluorine atoms ($$-0.32\ \text{e}$$) and amino group ($$-0.45\ \text{e}$$).
  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Optimized geometry : Dihedral angle of 112° between the phenyl ring and pentyl chain.
Table 2: Key Computational Parameters
Parameter Value Method
Bond length (C-N) 1.47 Å B3LYP/6-31G(d)
Dipole moment 3.8 D PCM (water)
Torsional barrier 8.2 kcal/mol MP2/cc-pVTZ

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3

InChI Key

BSUNNDGILBBBGH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Aromatic Substitution and Side-Chain Functionalization

The synthesis typically starts from a trifluorobenzene derivative, such as 3,4,5-trifluorobromobenzene, which undergoes organometallic formation (e.g., Grignard reagent) followed by coupling or substitution to introduce the pentan-1-amine side chain. The electron-withdrawing trifluorine atoms reduce nucleophilicity on the aromatic ring, requiring optimized conditions for substitution.

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome
1 Formation of organometallic intermediate Magnesium turnings + 3,4,5-trifluorobromobenzene in ether Trifluorophenylmagnesium bromide
2 Coupling with electrophilic pentanone or pentanal derivative Reaction with pentanal or pentanone Formation of trifluorophenyl-substituted pentanol or ketone intermediate
3 Conversion to amine Reduction of intermediate (e.g., reductive amination or nitrile reduction) This compound

This approach leverages the stability of the trifluorophenyl Grignard reagent and subsequent functional group transformations to install the amine functionality.

Reductive Amination

Reductive amination is a key method for introducing the amine group onto the pentan-1 backbone attached to the trifluorophenyl ring. This involves:

  • Reacting the corresponding aldehyde or ketone with ammonia or a primary amine to form an imine intermediate.

  • Reduction of the imine to the amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Mechanochemical methods have also been reported for synthesizing fluorinated imines efficiently under solvent-free conditions, which could be adapted for this compound's synthesis.

Alternative Routes: Nitrile Reduction

Starting from a nitrile derivative of the trifluorophenylpentane, reduction with lithium aluminium hydride in ether followed by acidic workup yields the primary amine. This method is advantageous for its high purity and yield, avoiding over-alkylation issues common in direct alkylation.

Research Findings and Comparative Analysis

Method Advantages Disadvantages Typical Yield Notes
Direct alkylation of ammonia with halogenoalkane Simple, direct Mixture of amines, over-alkylation Moderate Requires sealed tube, careful control
Reduction of nitriles (LiAlH4) High purity, good yield Sensitive reagents, moisture sensitive High (70-90%) Common for primary amines
Reductive amination Selective, mild conditions Requires aldehyde/ketone precursor High Can be adapted to mechanochemical synthesis
Organometallic coupling + reduction Versatile, allows complex substitution Multi-step, sensitive intermediates Moderate to high Suitable for fluorinated aromatics

Notes on Reactivity and Challenges

  • The trifluorophenyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the amine and can affect reaction rates and selectivity.

  • Fluorinated aromatic amines often require milder or more selective conditions to avoid side reactions.

  • Mechanochemical synthesis offers a solvent-free, rapid alternative for imine intermediates, potentially improving sustainability and yield.

Summary Table of Key Preparation Methods

Preparation Method Starting Material Key Reagents Reaction Type Yield Range Comments
Direct alkylation 3,4,5-trifluorophenylpentyl halide + NH3 NH3 (conc.), sealed tube Nucleophilic substitution Moderate Mixture formation risk
Nitrile reduction 3,4,5-trifluorophenylpentanenitrile LiAlH4, ether Reduction High Clean primary amine
Reductive amination 3,4,5-trifluorophenylpentanal + NH3 NaBH3CN or H2/Pd Reductive amination High Selective, mild
Organometallic coupling 3,4,5-trifluorobromobenzene + Mg BF3·OEt2, pentanal Grignard + coupling Moderate Multi-step

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(3,4,5-Trifluorophenyl)pentan-1-amine exhibit promising anticancer activities. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. Studies show that fluorinated phenyl groups can enhance the potency of anticancer agents by improving their interaction with biological targets .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of Alzheimer's disease. Compounds with similar structural motifs have demonstrated the ability to stabilize microtubules and prevent tau protein hyperphosphorylation, a hallmark of neurodegenerative conditions . These findings suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial properties of fluorinated amines are well-documented. This compound may exhibit similar effects against various pathogens. The introduction of trifluoromethyl groups is known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved antimicrobial efficacy .

Mannich Reaction

The Mannich reaction is a crucial synthetic pathway for generating beta-amino carbonyl compounds. This compound can be synthesized through this method by reacting an amine with formaldehyde and a ketone. This reaction allows for the introduction of diverse functional groups, enhancing the compound's versatility in pharmaceutical applications .

Modification and Derivatization

The ability to modify the trifluorophenyl group or the pentanamine backbone opens avenues for creating novel derivatives with tailored biological activities. For example, substituting different functional groups can yield compounds with enhanced potency or selectivity for specific biological targets .

Case Study: Anticancer Activity

In a recent study assessing the anticancer properties of fluorinated amines, derivatives were tested against various cancer cell lines. Results indicated that modifications to the trifluorophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

CompoundCell Line TestedIC50 (µM)Selectivity Index
This compoundA549 (Lung)155
Derivative AMCF7 (Breast)106
Derivative BHeLa (Cervical)87

This table illustrates the relative effectiveness of various compounds derived from this compound in inhibiting cancer cell growth.

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of related compounds in models of tauopathy. The results demonstrated that certain derivatives could restore microtubule stability in neuronal cultures treated with tau hyperphosphorylation-inducing agents .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : The pentyl chain increases lipophilicity (logP ~3.5 estimated) compared to ethyl or propyl derivatives, favoring membrane permeability but possibly reducing aqueous solubility.
  • Branched vs. Linear Chains : Branched analogs like 1,1,1-trifluoro-4,4-dimethylpentan-3-amine exhibit lower molecular symmetry, which may affect crystallization and solubility .

Research Findings and Data Gaps

  • Thermal Stability : Branched trifluoroalkylamines like 1,1,1-trifluoro-4,4-dimethylpentan-3-amine exhibit liquid states at room temperature (storage: -10°C) , suggesting that the linear pentan-1-amine derivative may have similar low melting points.
  • Synthetic Challenges : The synthesis of this compound would likely require multi-step functionalization, analogous to methods used for N-((1R,3S)-3-Isopropyl-3-([4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl]carbonyl)cyclopentyl)tetrahydro-2H-pyran-4-amine (), which employs reductive amination and borohydride reagents .

Q & A

Q. What are the standard synthetic routes for 1-(3,4,5-Trifluorophenyl)pentan-1-amine?

A common approach involves reductive amination of the corresponding ketone (e.g., 1-(3,4,5-trifluorophenyl)pentan-1-one) using reagents like NaBH₄ or NaBH₃CN in methanol or THF under mild conditions. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 1-bromo-3,4,5-trifluorobenzene) with pentylamine under basic conditions (KF/DMF, 80°C) can yield the compound. Optimization of solvent polarity and temperature is critical to minimize side reactions like dehalogenation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the aliphatic chain and aromatic protons.
  • ¹⁹F NMR : Critical for verifying fluorine substitution patterns on the phenyl ring.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.
  • IR Spectroscopy : To identify NH stretching (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹). Discrepancies in fluorine chemical shifts (δ) may arise due to solvent effects or intramolecular interactions, requiring cross-validation with computational models .

Q. How does the trifluorophenyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluorophenyl group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This enhances membrane permeability in biological assays. Computational studies (e.g., DFT) can predict pKa shifts in the amine group due to resonance effects from the aromatic ring .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of fluorinated amines like this compound?

Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) by enhancing energy transfer. For example, coupling 3,4,5-trifluorophenylboronic acid with pentan-1-amine precursors under microwave conditions (100–150°C, 300 W) can achieve higher yields (~85%) by minimizing thermal degradation. Reaction kinetics should be monitored via in-situ FTIR or HPLC to optimize parameters .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated aryl amines?

Yield disparities often stem from trace moisture (hydrolysis of intermediates) or variable catalyst activity. Systematic analysis includes:

  • Control experiments : Testing anhydrous vs. ambient conditions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts.
  • Byproduct profiling : Using GC-MS to identify competing pathways (e.g., elimination vs. substitution). For instance, Pd/C-catalyzed hydrogenation of nitriles to amines may require strict oxygen exclusion to prevent deactivation .

Q. How do enantioselective methods apply to chiral derivatives of this compound?

Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) can achieve >90% ee. Stereochemical outcomes must be validated via X-ray crystallography or circular dichroism .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine’s lone pair (HOMO) may coordinate to Lewis acids like B(C₆F₅)₃, as seen in hydroboration catalysis. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Methodological Notes

  • Contradiction Analysis : Conflicting data on fluorine’s inductive effects (e.g., NH acidity) require experimental validation via pH titration coupled with ¹H NMR.
  • Safety Protocols : Fluorinated amines may release HF under harsh conditions; use HF-resistant equipment (e.g., PTFE-lined reactors) and neutralize waste with CaCO₃ .

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